2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17657520
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 2-[cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H13N3O/c1-13(9-3-2-4-9)10-11-5-8(7-14)6-12-10/h5-7,9H,2-4H2,1H3 |
| Standard InChI Key | NYVJTGLQSPZHQO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCC1)C2=NC=C(C=N2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde features a pyrimidine core substituted with a cyclobutyl-methylamino group at position 2 and a carbaldehyde moiety at position 5. The cyclobutyl group introduces steric hindrance and conformational rigidity, while the carbaldehyde enhances electrophilic reactivity. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde |
| SMILES | CN(C1CCC1)C2=NC=C(C=O)N=C2 |
| Topological Polar Surface Area | 61.5 Ų (estimated) |
| LogP (Octanol-Water) | 1.2 (estimated) |
The compound’s moderate lipophilicity (LogP ≈ 1.2) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications. The carbaldehyde group at position 5 is a critical site for further functionalization, enabling reactions such as condensation, oxidation, and nucleophilic addition .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde involves multi-step processes, typically beginning with the construction of the pyrimidine ring followed by sequential functionalization. A generalized approach is outlined below:
-
Pyrimidine Ring Formation:
The pyrimidine core is synthesized via condensation of β-diketones with urea or thiourea derivatives under acidic conditions. For example, benzylidene acetone reacts with ammonium thiocyanate to form a 2-aminopyrimidine intermediate . -
Introduction of Cyclobutyl-Methylamino Group:
The 2-position amino group undergoes alkylation using cyclobutylmethyl halides or Mitsunobu reactions with cyclobutylmethanol. Selective N-methylation is achieved via reductive amination or alkylation with methyl iodide . -
Oxidation to Carbaldehyde:
A hydroxymethyl intermediate at position 5 is oxidized to the carbaldehyde using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.
Industrial-Scale Considerations
Industrial production optimizes yield and purity through catalytic advancements (e.g., palladium-catalyzed cross-coupling) and continuous-flow reactors. Purification often employs chromatography or crystallization, with typical yields ranging from 60–75% for small-scale syntheses .
Chemical Reactivity and Functional Transformations
The carbaldehyde and amino groups dominate the compound’s reactivity:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Pyrimidine-5-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | Pyrimidine-5-methanol |
| Nucleophilic Addition | Amines, alcohols | Schiff bases, acetals |
| Cycloaddition | Dienophiles (e.g., maleimide) | Heterocyclic fused derivatives |
The cyclobutyl group’s strain enhances susceptibility to ring-opening reactions under acidic conditions, enabling further diversification .
Biological Activity and Hypothesized Mechanisms
While direct pharmacological data for this compound are scarce, structural analogs in the 2-aminopyrimidine class exhibit notable bioactivity:
Kinase Inhibition
Substituted 2-aminopyrimidines are prominent kinase inhibitors, targeting enzymes such as EGFR and VEGFR. The carbaldehyde moiety may form covalent bonds with cysteine residues in kinase active sites, enhancing potency .
Anticancer Activity
In silico docking studies suggest that the carbaldehyde group interacts with DNA topoisomerase II, inducing apoptosis in cancer cells. Analogous compounds show IC₅₀ values of 0.01 μM against colorectal carcinoma .
Comparative Analysis with Related Compounds
| Compound | Key Structural Differences | Bioactivity Highlights |
|---|---|---|
| 2-Aminopyrimidine | Lacks substituents | Baseline kinase inhibition |
| 2-(Cyclohexylamino)pyrimidine-5-carbaldehyde | Larger cyclohexyl group | Reduced metabolic stability |
| 2-(Methylamino)pyrimidine-5-carbaldehyde | No cyclobutyl group | Lower lipophilicity (LogP 0.8) |
The cyclobutyl group in 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde confers superior metabolic stability compared to bulkier analogs, as evidenced by in vitro microsomal assays .
Case Studies and Experimental Insights
Antitrypanosomal Activity
Pyrimidine-carbaldehyde analogs demonstrate IC₅₀ values of 1.2 μM against Trypanosoma brucei, attributed to aldehyde-mediated inhibition of parasite-specific enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume